Cinnamaldehyde 2,4-dinitrophenylhydrazone

説明

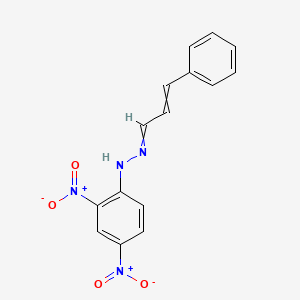

Cinnamaldehyde 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C15H12N4O4. It is a derivative of cinnamaldehyde, a naturally occurring compound found in cinnamon, and 2,4-dinitrophenylhydrazine. This compound is known for its distinctive structure, which includes a hydrazone linkage formed by the reaction between an aldehyde and a hydrazine derivative .

準備方法

Synthetic Routes and Reaction Conditions: Cinnamaldehyde 2,4-dinitrophenylhydrazone can be synthesized through a condensation reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, which facilitates the formation of the hydrazone linkage . The reaction can be represented as follows:

Cinnamaldehyde+2,4-dinitrophenylhydrazine→Cinnamaldehyde 2,4-dinitrophenylhydrazone+H2O

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and concentration of reactants. One method involves using carbon dioxide pressure to catalyze the reaction, which has been shown to improve efficiency and yield .

化学反応の分析

Types of Reactions: Cinnamaldehyde 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. These reactions involve the addition of a nucleophile to the carbon-oxygen double bond of the aldehyde, followed by the elimination of a small molecule, typically water .

Common Reagents and Conditions: Common reagents used in reactions with this compound include methanol, sulfuric acid, and various nucleophiles. The reaction conditions often involve acidic or basic environments to facilitate the addition-elimination process .

Major Products: The major product formed from the reaction of cinnamaldehyde with 2,4-dinitrophenylhydrazine is this compound itself. This compound can further react with other nucleophiles to form various derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Analytical Applications

Detection and Quantification of Aldehydes and Ketones

Cinnamaldehyde 2,4-dinitrophenylhydrazone serves as a valuable reagent for detecting aldehydes and ketones. It forms stable hydrazones with these carbonyl compounds, facilitating their quantification through colorimetric methods. This application is critical in various fields including food chemistry and environmental analysis.

Table 1: Comparison of Detection Methods

| Method | Detection Type | Advantages |

|---|---|---|

| Colorimetric | Aldehydes/Ketones | Simple, cost-effective |

| Chromatography | Various Compounds | High sensitivity |

| Spectroscopy | Functional Groups | Detailed structural information |

Recent studies have highlighted the potential of this compound in biological research, particularly its cytotoxic effects against cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including leukemic and glioblastoma cells. The mechanism of action involves nucleophilic addition to carbonyl groups within the cancer cells, leading to apoptosis. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study conducted on several hydrazones derived from cinnamaldehyde showed that this compound had superior cytotoxic effects compared to other derivatives tested against similar cancer cell lines. The pharmacokinetic profile also suggested favorable absorption and distribution characteristics for potential therapeutic applications .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Its mechanism involves disrupting cellular functions in bacteria through nucleophilic addition to essential biological molecules. Studies have shown effective activity against various bacterial strains, indicating its potential as a natural antimicrobial agent.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

作用機序

The mechanism of action of cinnamaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbon-oxygen double bond of aldehydes and ketones. This addition forms an intermediate compound, which then undergoes elimination to produce the hydrazone derivative . The molecular targets and pathways involved in its cytotoxic activity are still under investigation, but it is believed to interfere with cellular processes essential for cancer cell survival .

類似化合物との比較

Cinnamaldehyde 2,4-dinitrophenylhydrazone can be compared with other hydrazone derivatives, such as phenylhydrazone and isonicotinoyl hydrazone. These compounds share similar structural features and reactivity but differ in their specific applications and biological activities . For example, phenylhydrazone derivatives are commonly used in the synthesis of various organic compounds, while isonicotinoyl hydrazone derivatives have shown potential as antitubercular agents .

List of Similar Compounds

- Phenylhydrazone

- Isonicotinoyl hydrazone

- Vanillin 2,4-dinitrophenylhydrazone

- Cinnamaldehyde 1-phthalazinylhydrazone

生物活性

Cinnamaldehyde 2,4-dinitrophenylhydrazone (CDNPH) is a derivative formed from the condensation of cinnamaldehyde and 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of CDNPH, including its mechanisms of action, cytotoxic effects, and applications in various scientific domains.

CDNPH is characterized by its hydrazone functional group, which results from the nucleophilic addition-elimination reaction between cinnamaldehyde and 2,4-dinitrophenylhydrazine. The molecular structure allows it to participate in diverse chemical reactions, making it a valuable reagent in organic synthesis and analytical chemistry.

Table 1: Comparison of Related Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Cinnamaldehyde Hydrazone | Derived from cinnamaldehyde and hydrazine | Lacks the dinitrophenyl moiety; less reactive |

| 2,4-Dinitrophenylhydrazine | Basic structure with two nitro groups | Strong nucleophilic character; widely used |

| Cinnamic Aldehyde | Aldehyde functional group | Precursor to many derivatives; more reactive |

Antimicrobial Properties

Research indicates that CDNPH exhibits significant antimicrobial activity. Its mechanism involves disrupting cellular functions in pathogens through nucleophilic addition to carbonyl groups, which can alter essential biological processes. Studies have shown that CDNPH has effective activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

CDNPH has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that CDNPH exhibits high cytotoxicity against leukemic (HL-60) and glioblastoma (SF-295) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines indicate potent anticancer properties.

Table 2: Cytotoxic Effects of CDNPH on Cancer Cell Lines

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| HL-60 | 7.5 | 92.37 ± 3.60 |

| SF-295 | 8.0 | 89.62 ± 3.54 |

The high growth inhibition percentages suggest that CDNPH could be a promising candidate for further development as an anticancer agent .

The anticancer activity of CDNPH is primarily attributed to its ability to induce apoptosis in cancer cells. The compound interacts with cellular components through nucleophilic addition to carbonyl groups, leading to the formation of reactive intermediates that can disrupt cellular integrity and function . Additionally, pharmacokinetic studies have indicated favorable absorption characteristics through the blood-brain barrier (BBB), enhancing its potential for treating central nervous system tumors .

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of hydrazones derived from cinnamaldehyde, including CDNPH. A comparative analysis highlighted that compounds like CDNPH showed superior cytotoxicity compared to other hydrazones tested against similar cancer cell lines .

In one study, the pharmacokinetic parameters were evaluated using computational models, suggesting that CDNPH possesses favorable ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These findings underscore the potential for developing CDNPH into a therapeutic agent.

特性

IUPAC Name |

N-(cinnamylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSRMSQNTNYDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924573 | |

| Record name | 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237-69-0 | |

| Record name | 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。